Nitrate de zirconium

Vue d'ensemble

Description

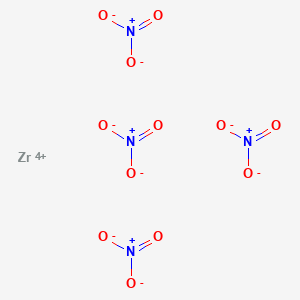

Zirconium nitrate is a volatile anhydrous transition metal nitrate salt of zirconium with the chemical formula Zr(NO₃)₄This compound is recognized for its oxidizing properties and is classified as an oxidizing substance under UN number 2728 .

Applications De Recherche Scientifique

Zirconium nitrate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Zirconium nitrate is a volatile anhydrous transition metal nitrate salt of zirconium with the formula Zr(NO3)4 . It is primarily used in the synthesis of zirconia-based nanomaterials . These nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, and more . Therefore, the primary targets of zirconium nitrate are these nanomaterials.

Mode of Action

Zirconium nitrate acts as a precursor in the synthesis of zirconia nanoparticles . It interacts with other chemicals such as KOH in a co-precipitation method to form crystalline zirconium oxide with spherical morphology . The ratio of zirconium nitrate and KOH is optimized to obtain the desired product .

Biochemical Pathways

It’s known that zirconia-based nanomaterials, synthesized using zirconium nitrate, have exceptional biomedical applications in dentistry and drug delivery . They also exhibit interesting biological properties, such as anti-microbial, antioxidant, and anti-cancer activity .

Pharmacokinetics

It’s known that zirconium nitrate is soluble in water and ethanol , which could potentially influence its bioavailability.

Result of Action

The primary result of zirconium nitrate’s action is the formation of zirconia-based nanomaterials . These nanomaterials have numerous applications, including their use as nanocatalysts, nanosensors, and adsorbents . They also have biomedical applications and exhibit anti-microbial, antioxidant, and anti-cancer activity .

Action Environment

Zirconium nitrate is a volatile substance and decomposes when heated to 100°C . It’s also an oxidizing substance , which means it can cause or contribute to the combustion of other materials. Therefore, the environment in which zirconium nitrate is stored and used can significantly influence its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Zirconium nitrate plays a role in the synthesis of zirconia nanoparticles, which have been found to interact with various biomolecules . The green synthesis of zirconium nanoparticles involves the reduction of aqueous zirconyl nitrate using leaf extract of Sphagneticola trilobata under ultrasound irradiations . The synthesized zirconium nanoparticles were characterized by several analytical techniques such as FTIR, XRD, UV–visible spectroscopy, FESEM, and TEM .

Cellular Effects

Zirconia nanoparticles, which can be synthesized using zirconium nitrate, have been shown to have antimicrobial, antioxidant, and anti-cancer activity .

Molecular Mechanism

In the synthesis of zirconia nanoparticles, zirconium nitrate is reduced by the enzymes of the cell in an intracellular pathway . This process involves the transportation of zirconium ions into the cell by interaction with the negative receptors of the cell wall .

Temporal Effects in Laboratory Settings

It is known that zirconium nitrate is a volatile compound and can decompose when heated to 100°C .

Metabolic Pathways

In the synthesis of zirconia nanoparticles, zirconium nitrate is reduced by nitrate reductase, an enzyme involved in the nitrogen cycle .

Transport and Distribution

In the synthesis of zirconia nanoparticles, zirconium ions are transported into the cell by interaction with the negative receptors of the cell wall .

Subcellular Localization

Zirconia nanoparticles, which can be synthesized using zirconium nitrate, may be distributed throughout the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Zirconium nitrate can be synthesized through the reaction of zirconium tetrachloride with dinitrogen pentoxide:

ZrCl4+4N2O5→Zr(NO3)4+4ClNO2

The product can be purified by sublimation in a vacuum .

Another method involves dissolving zirconium dioxide in nitric acid and then evaporating the solution until it is dry, forming zirconium nitrate pentahydrate (Zr(NO₃)₄·5H₂O). it is easier to crystallize zirconyl nitrate trihydrate (ZrO(NO₃)₂·3H₂O) from such a solution .

Industrial Production Methods

Industrial production of zirconium nitrate typically involves the reaction of zirconium tetrachloride with nitric acid. The reaction conditions are carefully controlled to ensure the formation of the desired product. The resulting zirconium nitrate is then purified through various methods, including sublimation and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Zirconium nitrate undergoes several types of chemical reactions, including:

Oxidation: As an oxidizing agent, zirconium nitrate can facilitate the oxidation of other substances.

Reduction: It can be reduced to form zirconium dioxide or other zirconium compounds.

Substitution: Zirconium nitrate can participate in substitution reactions where nitrate groups are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with zirconium nitrate include reducing agents like hydrogen or hydrazine, and bases such as ammonium hydroxide. The conditions for these reactions vary depending on the desired products but often involve controlled temperatures and pressures .

Major Products

Major products formed from reactions involving zirconium nitrate include zirconium dioxide (ZrO₂), zirconium hydroxide (Zr(OH)₄), and various zirconium complexes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Zirconyl nitrate (ZrO(NO₃)₂)

- Hafnium nitrate (Hf(NO₃)₄)

- Titanium nitrate (Ti(NO₃)₄)

- Zirconium perchlorate (Zr(ClO₄)₄)

Uniqueness

Zirconium nitrate is unique due to its high volatility and strong oxidizing properties. Compared to similar compounds, it is more effective in certain oxidation reactions and material synthesis processes. Its ability to form stable complexes with various ligands also sets it apart from other transition metal nitrates .

Propriétés

IUPAC Name |

zirconium(4+);tetranitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.Zr/c4*2-1(3)4;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERNJTNJEZOPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zr(NO3)4, N4O12Zr | |

| Record name | zirconium(IV) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049821 | |

| Record name | Zirconium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zirconium nitrate is a white crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used as a preservative., Colorless to white crystals that absorb moisture from the air; [HSDB] | |

| Record name | ZIRCONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 100 °C | |

| Record name | ZIRCONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, Soluble in alcohol | |

| Record name | ZIRCONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (USCG, 1999) | |

| Record name | ZIRCONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

White, hygroscopic crystals | |

CAS No. |

13746-89-9, 12372-57-5 | |

| Record name | ZIRCONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4834 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013746899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, zirconium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | zirconium tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM TETRANITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L68X591SNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZIRCONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of Zirconium nitrate?

A1: While the exact molecular formula of Zirconium nitrate can vary depending on its hydration state, a common form is Zirconium nitrate pentahydrate with the formula Zr(NO3)4·5H2O. Its molecular weight is 429.32 g/mol. []

Q2: How can spectroscopic techniques be used to characterize Zirconium nitrate?

A2: Fourier transform infrared (FTIR) and Raman spectroscopy are valuable tools for characterizing Zirconium nitrate. FTIR analysis can reveal the presence of characteristic functional groups such as nitrate (NO3−) and water (H2O), as well as provide information about hydrogen bonding. Raman spectroscopy can further elucidate the structure and bonding within the compound, including the identification of different types of nitrate groups. []

Q3: Does the structure of Zirconium nitrate change upon heating?

A3: Yes, thermal treatment of Zirconium nitrate leads to structural changes. Studies indicate that progressive heating of basic Zirconium nitrate from 25 to 500°C causes disintegration of the amorphous material, creating spherical particles with intrinsic mesoporosity. Crystallization occurs above 500°C, resulting in the formation of cubic zirconia. []

Q4: How is Zirconium nitrate used to enhance the performance of conversion coatings?

A4: Zirconium nitrate acts as a corrosion inhibitor in conversion coatings. When added to silane-based conversion coatings on galvanized steel, it fills gaps in the coating, forming a protective layer containing ZrO2+. This barrier effect improves the coating's resistance to corrosive media and enhances its overall anti-corrosion performance. [, ]

Q5: Can Zirconium nitrate improve the properties of Aluminum oxide dielectric layers?

A5: Yes, incorporating Zirconium nitrate into aluminum nitrate solutions used for spin-coating Aluminum oxide dielectric layers has been shown to improve their properties. The addition of Zirconium nitrate decreases the precursor's surface energy, improving spreadability and eliminating the need for plasma pre-treatment of substrates. This results in films with enhanced dielectric constants and reduced leakage current densities even at low annealing temperatures. []

Q6: How does Zirconium nitrate contribute to the synthesis of lead zirconate titanate (PZT) thin films?

A6: Zirconium nitrate serves as a zirconium source in the sol-gel synthesis of PZT thin films. Studies demonstrate the importance of adding lead acetate after the reaction of Zirconium nitrate with tetrabutyl titanate in an ethylene glycol system to obtain PZT with precise titanium content. This method, utilizing Zirconium nitrate, results in uniform, dense, and crack-free PZT thin films with enhanced dielectric and ferroelectric properties. [, , ]

Q7: Is Zirconium nitrate utilized in the synthesis of other ceramic materials?

A7: Yes, Zirconium nitrate is a versatile precursor for various ceramic materials. For instance, it has been successfully employed in the preparation of Eu2Zr2O7 nanocrystals via the stearic acid combustion method. This method, utilizing Zirconium nitrate, yields well-defined nanocrystals with controlled size and morphology. []

Q8: What role does Zirconium nitrate play in the preparation of ZrHZSM-5 zeolites?

A8: Zirconium nitrate can be used as a zirconium source in the hydrothermal synthesis of ZrHZSM-5 zeolites. Studies show that the choice of Zirconium source influences the zeolite's physicochemical properties and catalytic performance. ZrHZSM-5 synthesized with Zirconium nitrate exhibits high crystallinity, well-developed structure, and favorable acid site distribution, leading to superior activity, selectivity, and stability in propylene oligomerization. []

Q9: How does Zirconium nitrate influence the phase stabilization of mesoporous Mn-promoted ZrO2?

A9: The choice of Zirconium precursor, including Zirconium nitrate, significantly impacts the structural and textural properties of mesoporous Mn-promoted ZrO2. Using Zirconium nitrate in surfactant-assisted precipitation leads to materials with higher surface areas, narrow pore size distributions, and enhanced stabilization of the tetragonal crystalline phase. []

Q10: Can Zirconium nitrate be used to modify the properties of silica materials?

A10: Yes, Zirconium nitrate can be incorporated into silica matrices to modify their properties. For example, in the preparation of zirconia-doped methylated silica membranes, Zirconium nitrate acts as the zirconium source. This doping strategy improves the membrane's hydrogen permselectivity and hydrothermal stability, making it suitable for applications requiring steam resistance. []

Q11: How does Zirconium nitrate interact in a complex fluid system?

A11: Molecular dynamics simulations of a complex fluid system containing Zirconium nitrate, water, nitric acid, tri-n-butyl phosphate, and n-octane reveal intriguing interactions. The simulations suggest a dynamic equilibrium between cis and trans isomers of the Zirconium nitrate complex. The cis isomer preferentially forms clusters, and as Zirconium concentration increases, the equilibrium shifts towards this isomer. This isomeric interplay may be crucial in understanding liquid-liquid extraction processes involving Zirconium nitrate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione](/img/structure/B79184.png)

![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)